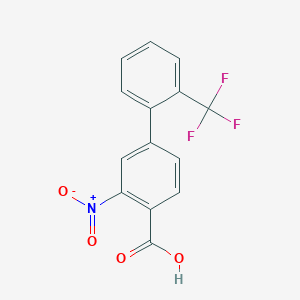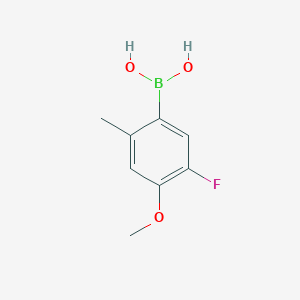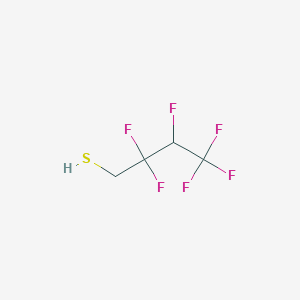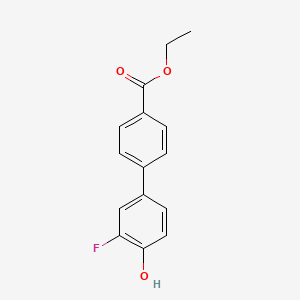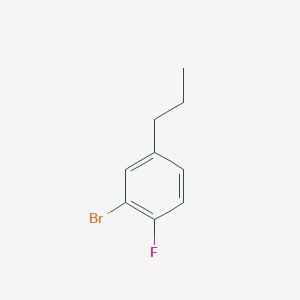
2-Bromo-1-fluoro-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-4-propylbenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a propyl group. This compound is used in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-fluoro-4-propylbenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathway involving the benzene ring. The introduction of the bromine, fluorine, and propyl groups onto the benzene ring can potentially alter the properties of the benzene-containing molecule, influencing its reactivity and interactions with other molecules .
Pharmacokinetics
The compound’s molecular weight of 21708 suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. In general, the compound’s electrophilic aromatic substitution reaction can lead to the formation of new benzene derivatives, potentially altering the function of benzene-containing molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the temperature and the concentration of the electrophile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-propylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The general steps are as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation with a propyl group using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acylated product is then reduced to the corresponding alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-propylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to substitute the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include dehalogenated compounds or modified alkyl chains.
Scientific Research Applications
2-Bromo-1-fluoro-4-propylbenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-4-propylbenzene: Similar structure but with different positions of the bromine and fluorine atoms.
1-Bromo-4-fluorobenzene: Lacks the propyl group, making it less complex.
4-Bromo-1-fluorobenzene: Another positional isomer with different substitution patterns.
Uniqueness
2-Bromo-1-fluoro-4-propylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the propyl group, allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-1-fluoro-4-propylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYPUNRSJNOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)


![4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole](/img/structure/B6328374.png)

